molecular formula C19H24N4O4 B6751913 6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one

6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B6751913
M. Wt: 372.4 g/mol
InChI Key: OJNBQTSJUCQYHC-UHFFFAOYSA-N
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Description

6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-17-13-27-16-4-3-14(11-15(16)20-17)19(26)23-9-7-22(8-10-23)18(25)12-21-5-1-2-6-21/h3-4,11H,1-2,5-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNBQTSJUCQYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Acetylation: The pyrrolidine intermediate undergoes acetylation to introduce the acetyl group.

    Piperazine Coupling: The acetylated pyrrolidine is then coupled with piperazine under specific conditions to form the piperazine intermediate.

    Benzoxazinone Formation: Finally, the piperazine intermediate is reacted with a benzoxazinone precursor to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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